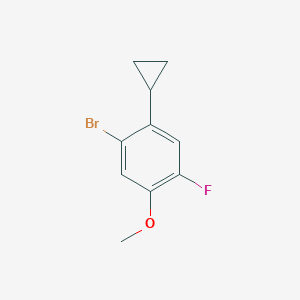

1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene

Descripción

Propiedades

IUPAC Name |

1-bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-13-10-5-8(11)7(4-9(10)12)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKDCQKJYRZZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C2CC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Analytical Profiling of 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene

Executive Summary & Structural Context[1][2][3]

The molecule 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene represents a highly functionalized aromatic scaffold often encountered in the optimization of tyrosine kinase inhibitors (TKIs). Its structural analysis presents a unique set of challenges due to the interplay between the strained cyclopropyl ring, the electronegative fluorine, and the heavy bromine atom.

This guide provides a rigorous, self-validating workflow for the complete structural assignment of this compound. Unlike simple aromatics, the verification of this structure requires a multi-modal approach to confirm the regiochemistry of the four substituents.

Key Structural Features:

-

Electronic Push-Pull: The electron-donating methoxy group (position 5) opposes the electron-withdrawing fluorine (position 4) and bromine (position 1).

-

Steric Constraint: The cyclopropyl group (position 2) introduces significant steric bulk and unique magnetic anisotropy.

-

Isotopic Handles: Bromine provides a distinct mass spectrometry signature and an anomalous scattering center for X-ray crystallography.

Computational Prediction & Conformational Analysis

Before wet-lab analysis, Density Functional Theory (DFT) provides the baseline for expected spectral properties. The cyclopropyl ring is not static; its orientation relative to the benzene plane dictates the shielding of the ortho proton (H3).

Theoretical Workflow

-

Method: DFT (B3LYP/6-31G*) geometry optimization.

-

Critical Output: The dihedral angle of the cyclopropyl ring.

-

Prediction: The cyclopropyl ring typically adopts a "bisected" conformation relative to the aromatic plane to maximize

conjugation, shielding the H3 proton.

Figure 1: Computational workflow for predicting the minimum energy conformation and NMR shielding tensors.

Spectroscopic Characterization (NMR)[2][4][5][6][7]

Nuclear Magnetic Resonance (NMR) is the primary tool for validating the regiochemistry. The substitution pattern leaves only two aromatic protons (H3 and H6), which must be distinguished.

1H NMR Assignment Strategy

-

Solvent: DMSO-d6 is preferred over CDCl3 to prevent signal overlap of the methoxy group with water and to stabilize the polar aromatic system.

-

H3 (Ortho to Cyclopropyl & Fluoro): Expected as a doublet (due to

F coupling, -

H6 (Ortho to Methoxy & Bromo): Expected as a doublet (due to

F long-range coupling,

19F NMR: The Fluorine Flag

Fluorine-19 provides a clean window into the electronic environment without background interference.

-

Chemical Shift: Expected range -110 to -130 ppm .

-

Coupling: Will show splitting by H3 (ortho) and H6 (para).

Data Summary Table

| Nucleus | Position/Group | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| 1H | Cyclopropyl-CH | 1.95 - 2.10 | Multiplet | - |

| 1H | Cyclopropyl-CH2 | 0.65 - 1.10 | Multiplet | - |

| 1H | OMe (Pos 5) | 3.85 | Singlet | - |

| 1H | Ar-H3 | 6.80 - 6.95 | Doublet | |

| 1H | Ar-H6 | 7.30 - 7.45 | Doublet | |

| 19F | Ar-F (Pos 4) | -122.5 | Multiplet | - |

| 13C | C-Br (Pos 1) | ~115.0 | Doublet |

Proving Regiochemistry via NOE

The most critical step is proving that the cyclopropyl group is at Position 2 and the Methoxy is at Position 5. We utilize 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Experiment A: Irradiate the Methoxy singlet (3.85 ppm).

-

Result: Enhancement of H6 only. (Confirms OMe is adjacent to H6).

-

-

Experiment B: Irradiate the Cyclopropyl methine (~2.0 ppm).

-

Result: Enhancement of H3 only. (Confirms Cyclopropyl is adjacent to H3).

-

Figure 2: NOE Connectivity Map demonstrating the spatial logic required to assign regioisomers.

Mass Spectrometry & Isotope Profiling

Mass spectrometry confirms the elemental composition and the presence of the bromine atom.

Protocol: LC-MS (ESI+)

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Ionization: Electrospray Ionization (Positive Mode). Note: As a neutral aromatic, ionization may be weak; APCI (Atmospheric Pressure Chemical Ionization) is a valid alternative.

The Bromine Signature

Bromine exists as two stable isotopes,

-

Observation: The molecular ion

will appear as a "doublet" of peaks separated by 2 mass units with nearly equal intensity (1:1 ratio). -

Target Mass:

-

Formula:

-

Exact Mass (

Br): 243.99 -

Exact Mass (

Br): 245.99 -

Spectrum: Peaks at m/z 245 and 247.

-

X-Ray Crystallography (The "Gold Standard")

If the compound is a solid (melting point likely >50°C), Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural certainty.

The Heavy Atom Method

The bromine atom is a strong X-ray scatterer (

-

Crystal Growth: Slow evaporation from Ethanol/Heptane (1:1).

-

Data Collection: Collect at 100K to reduce thermal motion of the cyclopropyl ring.

-

Validation: The Flack parameter should be calculated if chiral impurities are suspected (though this molecule is achiral, the crystal packing might be non-centrosymmetric).

Impurity Profiling & Quality Control

In a drug development context, characterizing what is not the target is as important as characterizing the target.

Common Impurities

-

Des-bromo analog: Loss of Br during coupling reactions. Detected by MS (Mass ~166, no isotope pattern).

-

Regioisomers: 1-Bromo-3-cyclopropyl... (Meta substitution). Distinguished by 13C NMR and coupling patterns of aromatic protons.[1]

-

Ring Opening: Linear propyl chain instead of cyclopropyl. Detected by 1H NMR (loss of high-field multiplets at 0.6-1.0 ppm, appearance of methyl triplet at 0.9 ppm).

References

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for NMR shifts).

-

Reich, H. J. "WinPLT & NMR Data: Fluorine Chemical Shifts." University of Wisconsin-Madison.[2] Link

- Gakh, A. A., et al. "Fluorine-19 NMR Spectroscopy of Fluoroaromatic Compounds." Journal of Fluorine Chemistry, Vol. 125, 2004.

- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Protocol source for NOESY/HMBC).

-

Cambridge Crystallographic Data Centre (CCDC). "Anomalous Scattering Coefficients for Bromine." Link

Sources

Physicochemical properties of 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene

Technical Whitepaper: Characterization and Utility of 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene

Executive Summary: The Structural "Sweet Spot"

In modern medicinal chemistry, This compound represents a highly specialized scaffold, often utilized in the development of kinase inhibitors (e.g., EGFR, BTK targets). Its value lies in its precise tetrasubstitution pattern, which balances steric bulk, metabolic stability, and electronic modulation.

This guide provides a technical deep-dive into the physicochemical properties, synthesis strategies, and quality control protocols for this intermediate. Unlike simple halogenated benzenes, the presence of the cyclopropyl group introduces unique 3D character ("escape from flatland") and improved metabolic stability compared to acyclic alkyl counterparts (e.g., isopropyl), a phenomenon often exploited to mitigate CYP450 oxidation.

Physicochemical Profile & Structural Logic

The molecule (C₁₀H₁₀BrFO) is a dense functional array. Below is the calculated and estimated physicochemical profile based on structure-activity relationship (SAR) databases for similar polysubstituted benzenes.

Quantitative Data Summary

| Property | Value / Range (Est.) | Significance in Drug Design |

| Molecular Weight | 245.09 g/mol | Fragment-like; allows room for heavy coupling partners. |

| Calculated LogP (cLogP) | 3.6 – 4.1 | Highly lipophilic. Requires polar solvents for reactions. |

| H-Bond Acceptors (HBA) | 1 (Methoxy oxygen) | Critical for hinge-binding in kinase domains. |

| H-Bond Donors (HBD) | 0 | — |

| Topological Polar Surface Area (TPSA) | ~9.23 Ų | Low TPSA suggests high blood-brain barrier (BBB) permeability potential. |

| Physical State | Low-melting Solid or Viscous Oil | Dependent on purity/polymorph; typically solidifies at high purity (>98%). |

| ¹⁹F NMR Shift | ~ -110 to -120 ppm | Diagnostic handle for reaction monitoring. |

Functional Group Analysis

-

Bromine (C-1): The primary "warhead" for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Its position ortho to the cyclopropyl group creates steric crowding that can influence catalyst coordination.

-

Cyclopropyl (C-2): Acts as a bioisostere for an isopropyl group. It adds lipophilicity and steric bulk but, unlike isopropyl, lacks the benzylic hydrogen susceptible to rapid metabolic oxidation.

-

Fluorine (C-4): Electron-withdrawing group (EWG). It deactivates the ring slightly but, more importantly, blocks metabolic hydroxylation at the para-position relative to the bromine.

-

Methoxy (C-5): Electron-donating group (EDG). It counteracts the fluorine's withdrawal, maintaining nucleophilicity for the ring system and providing a key hydrogen-bond acceptor site.

Synthetic Pathways & Causality

Synthesizing this core requires overcoming regioselectivity challenges. Direct bromination of a cyclopropyl-benzene precursor is often non-selective. Therefore, the preferred route typically involves installing the cyclopropyl group onto a pre-halogenated scaffold.

Recommended Synthesis Workflow (Suzuki Strategy)

The most robust protocol utilizes a Suzuki-Miyaura coupling between a di-halo precursor and a cyclopropylboronic acid derivative.

Figure 1: Selective Suzuki coupling strategy leveraging the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.[1]

Mechanistic Insight: The starting material (1-Bromo-4-fluoro-5-methoxy-2-iodobenzene) contains both Iodine and Bromine. Palladium catalysts undergo oxidative addition much faster with the C-I bond than the C-Br bond. By controlling stoichiometry (1.05 eq of cyclopropylboronic acid) and temperature, one can selectively install the cyclopropyl group at the C-2 position while leaving the C-1 Bromine intact for future elaboration.

Experimental Protocols: Characterization & QC

Trustworthiness in data comes from rigorous validation.[2] The following protocols are designed to validate the identity and purity of CAS 1784088-25-0.

High-Performance Liquid Chromatography (HPLC) Method

Because of the compound's high lipophilicity (cLogP ~4), standard C18 methods require high organic gradients.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient:

-

0-2 min: 50% B (Isocratic hold to elute polar impurities).

-

2-10 min: 50% -> 95% B.

-

10-15 min: 95% B (Hold).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Expected Retention: The compound will elute late (approx. 8-10 min) due to the hydrophobic cyclopropyl and bromo groups.

Nuclear Magnetic Resonance (NMR) Validation

To distinguish this compound from its isomers (e.g., cyclopropylmethoxy ethers), focus on the aliphatic region.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic: Two singlets (or doublets with F-coupling) typically around 7.0–7.5 ppm.

-

Methoxy: Strong singlet at ~3.8 ppm (3H).

-

Cyclopropyl Methine (CH): Multiplet at ~1.9–2.1 ppm (1H). Crucial for confirming direct ring attachment.

-

Cyclopropyl Methylene (CH₂): Two distinct multiplets at ~0.6–1.0 ppm (4H).

-

Note: If the cyclopropyl signals appear lower (3.5-4.0 ppm), it indicates an ether linkage (O-CH₂-Cyclopropyl), meaning the compound is incorrect .

-

Solubility & Stability Profiling

-

Solubility: Insoluble in water. Highly soluble in DCM, THF, and Ethyl Acetate.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are mandatory.

Synthetic Utility in Drug Discovery

This molecule is a "gateway" intermediate. The remaining Bromine atom allows it to serve as the electrophile in cross-coupling reactions to build complex heterocycles.

Figure 2: Divergent synthesis applications. The core scaffold enables rapid library generation for SAR studies.

References

-

BLD Pharmatech. (2023). Product Analysis: this compound (CAS 1784088-25-0).[3][4] Retrieved from

- Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995.

- Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry." Current Topics in Medicinal Chemistry, 12(22). (Mechanistic insight on Fluorine metabolic blocking).

-

ChemicalBook. (2023). This compound Suppliers and Data.[2][3][5] Retrieved from

-

PubChem. (2023). Compound Summary: Fluorinated Cyclopropyl Benzenes. (General physicochemical properties for class comparison). Retrieved from

Sources

- 1. N-cyclopropyl-4-[6-(3-fluoro-4-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | C28H25F4N5O3 | CID 71735277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cacheby.com [cacheby.com]

- 3. CAS [chemicalbook.com]

- 4. AB641782 | CAS 1784088-25-0 – abcr Gute Chemie [abcr.com]

- 5. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]

Technical Guide: Predicted NMR Spectra for 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene

The following technical guide details the predicted NMR spectral characteristics for 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene . This analysis synthesizes electronic substituent effects, spin-spin coupling logic, and conformational analysis to provide a robust reference for structural validation.

Introduction & Structural Logic

The target molecule, This compound , represents a highly functionalized aromatic scaffold. Validating this structure requires dissecting the competing electronic effects of four distinct substituents:

-

Bromine (C1): Inductively electron-withdrawing (-I), weakly resonance donating (+R). Deshields ortho protons.[1]

-

Cyclopropyl (C2): Acts as a strong

-donor due to hyperconjugation (Walsh orbitals). Typically shields ortho protons and introduces unique high-field aliphatic signals. -

Fluorine (C4): Strong -I / Strong +R effects. Key diagnostic handle due to

F spin activity ( -

Methoxy (C5): Strong +R donor. Significantly shields ortho/para positions.

Structural Connectivity & Numbering

The IUPAC numbering assigns priorities based on the substituents. For spectral assignment, we define the positions as follows:

Figure 1: Structural connectivity and key Fluorine-Proton coupling pathways.

Predicted H NMR Spectrum (400 MHz, CDCl )

The proton spectrum will exhibit two distinct regions: the aromatic zone (6.5–7.5 ppm) and the aliphatic zone (0.5–4.0 ppm).

Aromatic Region

The molecule possesses two non-equivalent aromatic protons, H3 and H6 . Their identification relies on chemical shift additivity rules and, crucially, their coupling constants with Fluorine (

| Proton | Position | Predicted Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H3 | C3 (between Cp/F) | 6.60 – 6.75 ppm | Doublet ( | Ortho to F (shielding +R dominates -I) and Ortho to Cyclopropyl (shielding). | |

| H6 | C6 (between Br/OMe) | 7.00 – 7.15 ppm | Doublet ( | Ortho to Br (deshielding) counters Ortho-OMe shielding. Meta-F coupling is resolved. |

Key Diagnostic Feature:

-

H3 will appear as a doublet with a larger coupling constant (

) compared to H6 ( -

H6 may appear as a broadened singlet in low-resolution instruments, but at 400+ MHz, the meta-fluorine coupling is distinct.

Aliphatic Region

The cyclopropyl and methoxy groups provide clear integration references (3:1:2:2 ratio).

| Group | Type | Predicted Shift ( | Multiplicity | Integral | Notes |

| -OCH | Methoxy | 3.80 – 3.85 ppm | Singlet ( | 3H | Characteristic aryl ether shift. |

| Cyclopropyl | Methine (CH) | 1.95 – 2.10 ppm | Multiplet ( | 1H | Deshielded relative to alkyl chains due to ring current. |

| Cyclopropyl | Methylene (CH | 0.90 – 1.05 ppm | Multiplet ( | 2H | Cis to aromatic ring. |

| Cyclopropyl | Methylene (CH | 0.60 – 0.75 ppm | Multiplet ( | 2H | Trans to aromatic ring. |

Predicted C NMR Spectrum (100 MHz, CDCl )

The Carbon-13 spectrum is defined by Carbon-Fluorine (C-F) coupling , which splits carbon signals into doublets. This is the primary method for assigning the quaternary carbons.

Aromatic Carbons

Note: All aromatic carbons will appear as doublets due to

| Carbon | Environment | Shift ( | Pattern | |

| C4 | C-F (Ipso) | 152.0 – 156.0 | Large Doublet | |

| C5 | C-OMe (Ortho to F) | 148.0 – 150.0 | Doublet | |

| C2 | C-Cp (Meta to F) | 135.0 – 138.0 | Small Doublet | |

| C1 | C-Br (Para to F) | 110.0 – 115.0 | Doublet (or Singlet) | |

| C6 | C-H (Meta to F) | 116.0 – 118.0 | Small Doublet | |

| C3 | C-H (Ortho to F) | 102.0 – 105.0 | Medium Doublet |

Aliphatic Carbons

| Carbon | Type | Shift ( | Coupling |

| OMe | Methoxy | 56.0 – 56.5 | Singlet (Usually no coupling) |

| Cp-CH | Methine | 12.0 – 14.0 | Singlet |

| Cp-CH | Methylene | 8.0 – 9.5 | Singlet (2 carbons equivalent) |

Predicted F NMR Spectrum

-

Shift: -115.0 to -125.0 ppm (Relative to CFCl

). -

Multiplicity: The fluorine signal will appear as a doublet of doublets (dd) due to coupling with H3 (

Hz) and H6 ( -

Decoupling: In a proton-decoupled

F{

Experimental Validation Protocol

To confirm these predictions, the following workflow ensures data integrity and artifact elimination.

Figure 2: Standardized NMR acquisition workflow for fluorinated aromatics.

Step-by-Step Methodology

-

Solvent Selection: Use CDCl

(Chloroform-d) as the primary solvent.-

Why: It minimizes solvent-solute interactions that can broaden cyclopropyl multiplets.

-

Alternative: If peaks overlap, switch to DMSO-d

. Note that DMSO often shifts phenolic/aromatic protons downfield by 0.1–0.5 ppm due to polarity and viscosity effects [1].

-

-

Acquisition Parameters:

-

H NMR: Spectral width 12 ppm. Relaxation delay (D1)

-

C NMR: Set D1

-

H NMR: Spectral width 12 ppm. Relaxation delay (D1)

-

Validation Check:

-

Confirm the H3 signal is a doublet.[1] If it appears as a singlet, the field strength may be too low to resolve the H-F coupling, or the chemical shift difference between H3 and H6 is coincidental (unlikely here).

-

Verify the Cyclopropyl "Roofing" effect : The multiplets at 0.6–1.0 ppm often show second-order effects (roofing) toward the methine signal at 2.0 ppm.

-

Troubleshooting Common Artifacts

-

Rotamers: The methoxy group can adopt specific conformations, but at room temperature, rotation is usually fast on the NMR timescale, yielding a sharp singlet. If the OMe peak is broad, cool the sample to -40°C to freeze out rotamers.

-

Impurities: Common synthesis byproducts include the non-cyclopropanated alkene (styrene derivative). Look for vinylic protons at 5.0–6.5 ppm to rule this out.

References

-

Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

- Dungan, C. H., & Van Wazer, J. R. (1970). "Compilation of reported F19 NMR chemical shifts." Wiley-Interscience. (Standard reference for F-shifts).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][3] (Source for general coupling constants).

-

Reich, H. J. (2024). "WinPLT NMR Data - Fluorine Coupling Constants." University of Wisconsin-Madison. Link

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Electronic Effects of Cyclopropyl and Fluoro Substituents on Benzene Rings

Abstract

In the landscape of molecular design, particularly within medicinal chemistry, the strategic modification of aromatic systems is a cornerstone of optimizing potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of substituents, the fluoro and cyclopropyl groups present unique and often counterintuitive electronic characteristics. Fluorine, the most electronegative element, paradoxically acts as a weak resonance donor. The cyclopropyl group, a saturated carbocycle, exhibits remarkable "pi-like" character, capable of potent resonance donation. This guide provides an in-depth exploration of the electronic effects of these two critical substituents on benzene rings. We will dissect their inductive and resonance properties, quantify their impact using Hammett parameters, detail experimental methods for their characterization, and discuss their strategic application in drug design.

The Fluoro Substituent: A Duality of Inductive Withdrawal and Resonance Donation

The electronic influence of a fluorine atom on a benzene ring is a classic example of competing electronic effects. Its behavior is dictated by the interplay between its strong electronegativity and the presence of non-bonding electron pairs.

Inductive Effect (-I)

Due to its supreme electronegativity (3.98 on the Pauling scale), fluorine exerts a powerful electron-withdrawing inductive effect through the sigma (σ) bond.[1] This effect polarizes the C-F bond, drawing electron density away from the attached carbon and, by extension, from the entire benzene ring.[2] This σ-withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.[3][4]

Resonance Effect (+R)

Conversely, the lone pairs of electrons in fluorine's 2p orbitals can overlap with the p-orbitals of the benzene ring's pi (π) system.[1] This overlap allows fluorine to act as a π-electron donor, a phenomenon known as a positive resonance or mesomeric effect (+R). This donation of electron density is directed specifically to the ortho and para positions of the ring.[3][4]

Caption: The Walsh model depicts high p-character orbitals in cyclopropane.

A Dichotomous Electronic Profile

Computational and experimental studies reveal a dual electronic nature for the cyclopropyl group. [5]* Inductive Effect (-I): Due to the higher s-character of the exocyclic C-C bond, the cyclopropyl group is slightly electron-withdrawing inductively, similar to other alkyl groups.

-

Resonance Effect (+R): The Walsh orbitals allow for potent π-electron donation into an adjacent system, particularly when that system is electron-deficient. [5]This makes the cyclopropyl group a strong resonance donor.

This ability to donate electron density through resonance allows the cyclopropyl group to strongly stabilize adjacent carbocations, a key feature of its influence during electrophilic aromatic substitution. [6]The intermediate arenium ion is significantly stabilized when the cyclopropyl group is at the ortho or para position.

Quantitative Comparison: Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a robust framework for quantifying the electronic impact of substituents on the reactivity of benzene derivatives. [7]The substituent constant, sigma (σ), captures the net electronic effect, with negative values indicating electron donation and positive values indicating electron withdrawal relative to hydrogen. [8]

| Substituent | σ_meta (σm) | σ_para (σp) | Dominant Effect |

|---|---|---|---|

| Fluoro (-F) | 0.34 [9] | 0.06 [9] | Inductive Withdrawal (-I > +R) |

| Cyclopropyl (-cPr) | -0.07 [10][11] | -0.21 [10][11] | Resonance Donation (+R > -I) |

| Methyl (-CH₃) | -0.07 [9] | -0.17 [9] | Inductive/Hyperconjugation Donation |

| Nitro (-NO₂) | 0.71 [9]| 0.78 [9]| Strong Inductive & Resonance Withdrawal |

Analysis of Hammett Constants:

-

Fluoro (-F): The positive σm value (0.34) reflects its strong inductive withdrawal. The σp value (0.06) is also positive, confirming its overall electron-withdrawing nature, but it is significantly less positive than σm. This difference highlights the counteracting +R effect, which is only operative at the para (and ortho) position.

-

Cyclopropyl (-cPr): The negative values for both σm (-0.07) and σp (-0.21) clearly classify the cyclopropyl group as an electron-donating group. The significantly more negative σp value demonstrates the powerful resonance donation at the para position, which far outweighs its weak inductive withdrawal. [10][11]

Experimental Characterization of Electronic Effects

The electronic influence of substituents can be probed and quantified through various analytical techniques, most notably NMR spectroscopy and acid-base titrations.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of atomic nuclei.

-

¹³C NMR: The chemical shifts of the aromatic carbons are directly influenced by substituent effects. Electron-donating groups increase electron density, shielding the nuclei and causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups deshield nuclei, resulting in a downfield shift (higher ppm). [12]* ¹H NMR: While also affected, proton chemical shifts are subject to a combination of electronic and magnetic anisotropy effects, making direct correlation sometimes less straightforward. [13]

Experimental Protocol: Determination of Hammett Constants by Titration

A standard method for determining Hammett constants involves measuring the acid dissociation constant (Ka) of a series of substituted benzoic acids. [14][15] Objective: To determine the Hammett constant (σ) for the p-cyclopropyl substituent.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of benzoic acid in a 50:50 ethanol/water solvent system.

-

Prepare a 0.01 M solution of p-cyclopropylbenzoic acid in the same solvent system.

-

Prepare and standardize a 0.1 M solution of NaOH. [15]2. Titration:

-

Using a calibrated pH meter, titrate a known volume (e.g., 25 mL) of the benzoic acid solution with the standardized NaOH.

-

Record the pH at regular intervals of titrant added.

-

Repeat the titration for the p-cyclopropylbenzoic acid solution.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of NaOH).

-

Determine the half-equivalence point for each titration. At this point, pH = pKa. [15]4. Calculation:

-

Calculate the Hammett constant using the formula: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

-

Caption: Experimental workflow for determining Hammett constants via titration.

Strategic Implications in Drug Design and Medicinal Chemistry

The distinct electronic profiles of fluoro and cyclopropyl groups make them invaluable tools for medicinal chemists to fine-tune the properties of drug candidates.

The Role of Fluorine

The introduction of fluorine is a widely used strategy in drug development. [16]* Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life. [16]* Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets. It can also modulate the pKa of nearby functional groups, which can be critical for binding. [17]* Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. [18]

The Role of the Cyclopropyl Group

The cyclopropyl ring is often employed as a privileged structural motif in modern drug discovery. [5]* Metabolic Stability: Similar to fluorine, the strained ring is often resistant to metabolic degradation.

-

Conformational Rigidity: Its rigid structure reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity by minimizing the entropic penalty of binding.

-

Bioisosterism: The cyclopropyl group can serve as a bioisostere for a vinyl group or a gem-dimethyl group, offering a similar spatial arrangement but with a different electronic and metabolic profile. [19]Its unique electronics allow it to modulate the properties of adjacent functional groups in a predictable manner.

Conclusion

The fluoro and cyclopropyl substituents, while simple in structure, confer complex and powerful electronic effects on aromatic rings. Fluorine acts as a potent inductive withdrawer and a weak resonance donor, a duality that deactivates the ring while maintaining ortho, para-directionality. In stark contrast, the cyclopropyl group, through its unique Walsh orbitals, behaves as a strong resonance donor, capable of significantly activating the benzene ring.

For researchers, scientists, and drug development professionals, a deep understanding of these nuanced electronic properties is not merely academic; it is essential for the rational design of molecules. Whether the goal is to block metabolic pathways, enhance receptor binding, or fine-tune physicochemical properties, the judicious application of fluoro and cyclopropyl substituents provides a powerful strategy for molecular optimization.

References

-

Competing resonance and inductive effects in a substituted benzene . (2013, October 23). Chemistry LibreTexts. Available at: [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings . (2021, December 7). ACS Omega. Available at: [Link]

-

Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives . (2015, February 4). Molecules. Available at: [Link]

-

A survey of Hammett substituent constants and resonance and field parameters . (1991). Chemical Reviews. Available at: [Link]

- Hammett Substituent Constants, σ. Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

Directing Effects in Electrophilic Aromatic Substitution . St. John's University & College of St. Benedict. Available at: [Link]

-

Unit 4: Free Energy Relationships . University of Texas at Austin. Available at: [Link]

-

Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? . (2025, January 26). Chemistry Stack Exchange. Available at: [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies . (2020, April 28). Molecules. Available at: [Link]

-

The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes . RSC Publishing. Available at: [Link]

-

Cyclopropyl group . Wikipedia. Available at: [Link]

-

Why fluorobenzene is more reactive than chlorobenzene . Pearson+. Available at: [Link]

-

How does the cyclopropyl group influence conjugation and aromaticity? . (2017, August 23). Chemistry Stack Exchange. Available at: [Link]

-

Hammett equation . Wikipedia. Available at: [Link]

-

Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines . National Institutes of Health. Available at: [Link]

-

Hammett constants σ for fluoro-substituents . ResearchGate. Available at: [Link]

-

Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes . ResearchGate. Available at: [Link]

-

The effect of the fluorine substituent on local geometry in the benzene... . ResearchGate. Available at: [Link]

-

Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers . (2025, June 21). The Journal of Organic Chemistry. Available at: [Link]

-

NMR Spectroscopy . Michigan State University. Available at: [Link]

-

Hammett constant experiment . Scribd. Available at: [Link]

-

Structure and reactivity of the cyclopropane species . Wiley Online Library. Available at: [Link]

- A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes. Google Patents.

-

A Survey of Hammett Substituent Constants and Resonance and Field Parameters . ACS Publications. Available at: [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes . National Institutes of Health. Available at: [Link]

-

Cyclopropanes with donor-acceptor subsituents . ResearchGate. Available at: [Link]

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation . University of Lethbridge. Available at: [Link]

-

Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements . (2024, February 6). ACS Physical Chemistry Au. Available at: [Link]

-

Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity . National Institutes of Health. Available at: [Link]

-

Hammett substituent constants . Stenutz. Available at: [Link]

-

Synthesis of cyclopropanes . Organic Chemistry Portal. Available at: [Link]

-

Design of Fluorinated Cyclopropane Derivatives... . National Center for Biotechnology Information. Available at: [Link]

-

An Extended Table of Hammett Substitutent Constants . ACS Publications. Available at: [Link]

-

Substituent effects on the equilibria between cyclopropylcarbinyl... . ChemRxiv. Available at: [Link]

-

A G4 approach to computing the Hammett substituent constants . (2022, September 14). Journal of Physical Organic Chemistry. Available at: [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes . (2025, August 29). Structural Chemistry. Available at: [Link]

-

A G4 Approach To Computing The Hammett Substituent Constants . (2023, February 1). ChemRxiv. Available at: [Link]

-

cyclopropylbenzene . Stenutz. Available at: [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution . (2025, February 7). Master Organic Chemistry. Available at: [Link]

-

Hammett Constants and Substituent Survey . Scribd. Available at: [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University. Available at: [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter . (2026, January 19). Apollo Scientific. Available at: [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery . ResearchGate. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 9. homepages.bluffton.edu [homepages.bluffton.edu]

- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 11. Hammett substituent constants [stenutz.eu]

- 12. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 15. web.viu.ca [web.viu.ca]

- 16. apolloscientific.co.uk [apolloscientific.co.uk]

- 17. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene, a substituted aromatic compound with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for its empirical determination. We present a predictive analysis based on molecular structure, followed by detailed, self-validating protocols for both qualitative and quantitative solubility assessment. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in various organic solvent systems to facilitate process development, purification, and formulation.

Introduction: The Imperative for Solubility Data

This compound is a poly-substituted benzene derivative. Its structural motifs, including a halogenated aromatic ring and ether linkage, are common in active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] The cyclopropyl group, in particular, is a valued substituent in medicinal chemistry for its ability to modulate metabolic stability and binding affinity. The successful implementation of this compound in any synthetic route—be it for reaction optimization, work-up, or purification via crystallization—is fundamentally dependent on a precise understanding of its solubility.

Solubility dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of developing effective crystallization and purification strategies.[3] This guide provides the theoretical and practical tools necessary to establish a comprehensive solubility profile for this compound, enabling its seamless integration into development workflows.

Theoretical Framework: Predicting Solubility from First Principles

The principle of "like dissolves like" serves as our primary predictive tool, stating that a solute will dissolve best in a solvent with similar intermolecular forces.[4][5][6] An analysis of the target molecule's structure allows for a reasoned prediction of its solubility behavior.

Molecular Structure Analysis of this compound:

-

Nonpolar Characteristics: The core benzene ring, the cyclopropyl group, and the bromine atom contribute significantly to the molecule's nonpolar, hydrophobic nature. These regions will interact favorably with nonpolar solvents through London dispersion forces.

-

Polar Characteristics: The electronegative fluorine atom and the oxygen atom of the methoxy group introduce polarity and a dipole moment. The methoxy oxygen can act as a hydrogen bond acceptor, potentially allowing for limited interaction with protic solvents.[7][8]

Predicted Solubility: Based on this analysis, this compound is predicted to be a compound of low to moderate polarity. Therefore, it is expected to exhibit:

-

High Solubility in nonpolar aromatic solvents (e.g., toluene) and moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

-

Moderate to Low Solubility in polar protic solvents (e.g., ethanol, methanol), where the energy required to disrupt the solvent's hydrogen bonding network may not be fully compensated by solute-solvent interactions.[6]

-

Negligible Solubility in highly polar solvents like water.

This theoretical assessment is invaluable for narrowing the selection of solvents for experimental validation.

Experimental Determination of Solubility Profile

A multi-tiered approach, beginning with a rapid qualitative screening and progressing to a rigorous quantitative determination, is the most efficient methodology.

Workflow for Initial Qualitative Screening

A preliminary visual assessment quickly categorizes solvents and minimizes wasted resources. This step aims to identify a suitable range of solvents for in-depth quantitative analysis.

Caption: Workflow for qualitative solubility screening.

Protocol for Quantitative Determination: Isothermal Equilibrium Method

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[9] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of sealed glass vials (e.g., add 20 mg of solute to each vial). The key is to ensure undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in an orbital shaker or on a stirring plate equipped with a constant temperature bath set to the target temperature (e.g., 25 °C). Agitate the slurries for a predetermined period (e.g., 24-48 hours).

-

Causality Insight: Constant temperature is critical as solubility is a temperature-dependent property.[10] Agitation ensures the entire solvent volume is continuously exposed to the solute surface, accelerating the path to equilibrium.

-

-

Validation of Equilibrium: To ensure trustworthiness, sample the solutions at different time points (e.g., 12, 24, and 36 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.[9]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess, undissolved solid to settle. For very fine particles, centrifugation may be necessary.

-

Sampling and Dilution: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant using a calibrated pipette. Immediately dilute this aliquot with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.[5]

-

Analysis: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. The concentration is determined by comparing the instrument response to a pre-established calibration curve generated from standards of known concentrations.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample from calibration curve in mg/mL) × (Dilution Factor)

Caption: Workflow for quantitative equilibrium solubility determination.

Data Presentation

All experimentally determined quantitative data should be summarized in a structured table for clear comparison and interpretation.

Table 1: Solubility Profile of this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

|---|---|---|---|---|---|

| Hexane | Nonpolar | 1.88 | [Experimental Data] | [Calculated Data] | |

| Toluene | Nonpolar (Aromatic) | 2.38 | [Experimental Data] | [Calculated Data] | |

| Dichloromethane | Polar Aprotic | 9.08 | [Experimental Data] | [Calculated Data] | |

| Acetone | Polar Aprotic | 20.7 | [Experimental Data] | [Calculated Data] | |

| Ethyl Acetate | Polar Aprotic | 6.02 | [Experimental Data] | [Calculated Data] | |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated Data] | |

| Ethanol | Polar Protic | 24.5 | [Experimental Data] | [Calculated Data] | |

| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated Data] |

| Water | Polar Protic | 80.1 | [Experimental Data] | [Calculated Data] | |

Conclusion

While a definitive, pre-existing solubility profile for this compound is not available in the public domain, this guide provides the necessary scientific rationale and actionable protocols to determine it empirically. By combining a theoretical analysis of the molecular structure with robust qualitative and quantitative experimental methods, researchers can generate the reliable solubility data required for informed solvent selection. This, in turn, will accelerate process development, streamline purification, and enable the efficient application of this valuable chemical intermediate in synthesis and manufacturing.

References

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved from [Link].

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link].

- Google Patents. (n.d.). EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link].

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link].

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link].

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link].

- Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene.

-

California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].

-

Chemistry LibreTexts. (2019, June 05). Chapter 9.2: Solubility and Structure. Retrieved from [Link].

-

Ghani, A., & Zohrab, A. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link].

-

Borghs, J. C., et al. (2021). Preparation of 3-Bromo-1,2,4,5-tetrazine. Zurich Open Repository and Archive. Retrieved from [Link].

-

ChemBK. (2024, April 09). 1-Bromo-2-fluoro-4-methoxybenzene. Retrieved from [Link].

-

The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link].

-

Knaack, P., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link].

-

Purdue University. (n.d.). Solubility. Retrieved from [Link].

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link].

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link].

-

Chemistry Steps. (2021, October 08). Solubility of Organic Compounds. Retrieved from [Link].

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link].

-

American Elements. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link].

-

Van der Maelen, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link].

Sources

- 1. CAS 458-50-4: 1-Bromo-2-fluoro-4-methoxybenzene [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Strategic Synthesis and Utility of Polysubstituted Bromobenzenes

A Technical Guide for Molecular Design

Introduction: The Bromine Linchpin

In the architecture of complex small molecules—whether for high-performance organic light-emitting diodes (OLEDs) or late-stage pharmaceutical intermediates—polysubstituted bromobenzenes serve as the ultimate "linchpin" scaffolds. Unlike their chloro- analogs (often too inert) or iodo- analogs (often too labile or expensive), bromobenzenes offer the ideal balance of stability and reactivity for transition-metal catalyzed cross-couplings.

However, the introduction of multiple bromine atoms onto a benzene ring creates a unique set of challenges:

-

Regiocontrol: Overcoming the inherent ortho/para directing effects of the first bromine to access meta or crowded substitution patterns.

-

Halogen Migration: The thermodynamic risk of "Halogen Dance" rearrangements under basic conditions.

-

Site-Selectivity: Differentiating between chemically identical bromine atoms during sequential functionalization.

This guide moves beyond standard textbook reactions to provide a strategic framework for navigating these challenges.

Strategic Synthesis Pathways

Pathway A: Directed Ortho Metalation (DoM)

While Electrophilic Aromatic Substitution (EAS) is governed by electronic directing effects, DoM is governed by the coordination of a strong base (typically organolithiums) to a Directed Metalation Group (DMG). This allows for the regiospecific introduction of bromine in positions inaccessible to EAS.

-

Mechanism: The Complex Induced Proximity Effect (CIPE). The alkyllithium aggregate coordinates to the DMG, bringing the basic anion into proximity with the ortho proton.

-

Key Reagents: LDA (Lithium diisopropylamide), LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), n-BuLi.

-

Critical Insight: To introduce bromine via DoM, the lithiated species is quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane or Br

.

Pathway B: The Sandmeyer Route (Diazotization)

For symmetrical "star-shaped" molecules like 1,3,5-tribromobenzene, direct bromination is often impossible due to the deactivating nature of the first introduced halogens. The Sandmeyer reaction remains the most robust industrial route for these patterns.

-

Strategy: Amino groups (–NH

) are powerful activating groups that allow exhaustive bromination. Once the bromines are installed, the amino group is removed (deamination) or converted to a bromine via diazonium chemistry.

The "Halogen Dance" Phenomenon

Expertise Note: A common failure mode in the scale-up of polybrominated arenes is the "Halogen Dance" (HD).[1] This is a base-catalyzed halogen migration that occurs when a lithiated bromobenzene isomerizes to a thermodynamically more stable species.

The Mechanism:

-

Deprotonation: A base removes a proton ortho to a bromine.

-

Isomerization: The resulting aryl anion attacks a bromine on a neighboring molecule (or undergoes intramolecular migration), generating a more stable anion (often stabilized by being between two halogens or adjacent to a heteroatom).

-

Result: The bromine "moves" to a new position, often scrambling the substitution pattern.[2]

Prevention:

-

Kinetic Control: Perform lithiation at -78 °C or lower.

-

Base Selection: Use non-nucleophilic bases (LDA) rather than alkyllithiums to minimize halogen-lithium exchange side reactions.

Visualization: Halogen Dance Logic

Figure 1: The Halogen Dance mechanism illustrating the shift from kinetic to thermodynamic control.

Site-Selective Cross-Coupling

When a scaffold contains multiple bromine atoms, which one reacts first in a Suzuki-Miyaura coupling?

Rule of Thumb: Oxidative addition of Pd(0) occurs fastest at the most electron-deficient carbon (lowest LUMO energy) or the least sterically hindered site.

| Factor | Effect on Selectivity | Example |

| Sterics | The less hindered Br reacts first.[3] | In 2,4-dibromotoluene, the 4-Br reacts before the 2-Br (ortho to methyl). |

| Electronics | The most electron-poor C-Br reacts first. | In 2,4-dibromopyridine, the 2-Br (adjacent to N) reacts before the 4-Br. |

| Chelation | Neighboring groups can direct Pd. | An ortho -OH or -NHAc can direct oxidative addition to the adjacent Br. |

Experimental Protocol: Synthesis of 1,3,5-Tribromobenzene

Objective: Synthesis of a symmetrical polybrominated core via the Sandmeyer/Deamination route. This protocol avoids the safety hazards of direct per-bromination of benzene.

Safety Prerequisite: Diazonium salts are potentially explosive when dry. Keep all intermediates wet/in solution. Work in a well-ventilated fume hood.

Phase 1: Exhaustive Bromination

-

Dissolution: Dissolve 10.0 g of aniline (107 mmol) in 100 mL of glacial acetic acid.

-

Addition: Add 17.0 mL of bromine (Br

, 330 mmol) dropwise while maintaining the temperature below 20°C. Note: The solution will solidify as 2,4,6-tribromoaniline precipitates. -

Workup: Pour the mixture into 500 mL of ice water. Filter the white solid, wash with 10% NaHSO

(to remove excess bromine), and dry.-

Yield checkpoint: Expect >95% yield of 2,4,6-tribromoaniline.

-

Phase 2: Diazotization and Deamination

-

Slurry Formation: Suspend the 2,4,6-tribromoaniline (10.0 g) in 150 mL of absolute ethanol containing 10 mL of benzene (as a solubilizer). Add 5 mL of conc. H

SO -

Diazotization: Heat the mixture to reflux. Add 5.0 g of powdered sodium nitrite (NaNO

) in small portions. -

Reaction: Vigorous evolution of nitrogen gas (N

) and acetaldehyde will occur. Continue heating until gas evolution ceases. -

Isolation: Allow the mixture to cool. The product, 1,3,5-tribromobenzene, will crystallize as reddish-brown needles.

-

Purification: Recrystallize from ethanol/acetic acid (1:1) to yield colorless needles.

-

Target MP: 119–121 °C.

-

Visualization: Synthesis Workflow

Figure 2: Step-by-step workflow for the conversion of aniline to 1,3,5-tribromobenzene.[8]

References

-

Snieckus, V. (1990).[10][11] Directed Ortho Metalation.[2][10][11][12][13] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[10][11][13] Link

-

Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

-

Coleman, G. H., & Talbot, W. F. (1943). sym-Tribromobenzene.[14][15][16] Organic Syntheses, Collective Volume 2. Link

-

Fairlamb, I. J. S. (2015).[3] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.[3] Organic & Biomolecular Chemistry.[2][3][12] Link

-

Strotman, N. A., et al. (2011). Catalyst-Controlled Regioselective Suzuki Couplings of Dihaloheterocycles. Journal of the American Chemical Society.[13] Link

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 10. uwindsor.ca [uwindsor.ca]

- 11. scribd.com [scribd.com]

- 12. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bloomtechz.com [bloomtechz.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination Reactions with Sterically Hindered Aryl Bromides

For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a foundational transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this, offering a significant improvement over harsher, traditional methods.[1][3] However, when faced with sterically hindered aryl bromides, this reaction presents unique challenges that demand a nuanced understanding of the underlying principles and careful optimization of reaction parameters. This guide provides an in-depth exploration of the key factors governing the success of these challenging couplings, complete with detailed protocols and troubleshooting advice.

The Challenge of Steric Hindrance in C-N Bond Formation

Steric hindrance, arising from bulky substituents near the reaction center on either the aryl bromide or the amine coupling partner, can significantly impede the progress of the Buchwald-Hartwig amination. This is primarily due to the intricate dance of molecular interactions that must occur at the palladium center throughout the catalytic cycle. The key steps influenced by steric bulk are:

-

Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-bromine bond of the aryl bromide is often the rate-determining step.[4][5] Bulky groups proximal to the bromine can physically obstruct the approach of the palladium catalyst, slowing down this crucial activation step.[6]

-

Amine Coordination and Deprotonation: Following oxidative addition, the amine must coordinate to the palladium(II) center. Steric congestion around the palladium can hinder this association.

-

Reductive Elimination: The final, product-forming step involves the reductive elimination of the newly formed arylamine.[4][7] Severe steric clashing between the aryl group and the amine on the palladium complex can raise the energy barrier for this step, potentially leading to undesired side reactions like beta-hydride elimination.[1]

Overcoming these steric barriers is paramount for achieving high yields and reaction efficiency. The key to success lies in the rational selection of the catalyst system—specifically the palladium source and, most importantly, the ancillary ligand—as well as the base and solvent.

The Heart of the Matter: Catalyst and Ligand Selection

The evolution of the Buchwald-Hartwig amination has been largely driven by the development of sophisticated phosphine ligands.[8][9] For sterically hindered substrates, the use of bulky, electron-rich monodentate phosphine ligands is generally the most effective strategy.[1][10]

The Role of Bulky, Electron-Rich Ligands

These ligands are designed to promote the formation of a monoligated, 14-electron LPd(0) species, which is highly reactive towards oxidative addition.[9][11] The steric bulk on the ligand also facilitates the final reductive elimination step.[1][12] Some of the most successful and widely used ligands for the amination of hindered aryl bromides are the dialkylbiarylphosphines developed by the Buchwald group.[8][9]

| Ligand (Acronym) | Structure | Key Features & Applications |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a wide range of aryl bromides and chlorides with primary and secondary amines.[9] |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | The methoxy groups are thought to stabilize the palladium center.[9] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective for challenging couplings, including those with heteroaryl halides.[10] |

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Can facilitate reactions with primary amines and amides.[11] |

In addition to the Buchwald-type ligands, ferrocene-based ligands, such as the Josiphos family, have also demonstrated remarkable activity, particularly for hindered substrates.[13] The choice of ligand is highly substrate-dependent, and screening of a small library of these "next-generation" ligands is often a prudent first step in methods development.[14]

Palladium Precatalysts: Enhancing Stability and Activity

While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used to generate the active catalyst in situ with the chosen ligand, the use of pre-formed palladium precatalysts is often advantageous.[15] These are typically air- and moisture-stable complexes that readily generate the active LPd(0) species upon exposure to a base. This leads to more reproducible results and can be particularly beneficial for challenging couplings.[15]

The Crucial Role of the Base

The base in a Buchwald-Hartwig amination serves a critical function: to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[16][17] For the coupling of sterically hindered aryl bromides, strong, non-nucleophilic bases are typically required.

-

Sodium tert-butoxide (NaOtBu): This is the most commonly employed base for these reactions.[15] Its strong basicity is necessary to deprotonate the amine, and its bulky nature minimizes competitive side reactions.

-

Lithium bis(trimethylsilyl)amide (LHMDS): An alternative strong base that can be effective, particularly when functional group tolerance is a concern.[7]

-

Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): While generally considered weaker bases, they can be effective in some cases, especially with more polar solvents or for substrates with base-sensitive functional groups.[15] However, for sterically demanding couplings, a strong alkoxide base is usually the first choice.

The choice of base can also be influenced by the solvent. In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[17][18][19]

Solvent Selection and Reaction Temperature

The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.

-

Aromatic Hydrocarbons (Toluene, Xylene): These are common solvents for Buchwald-Hartwig reactions, offering a good balance of solubility for many substrates and a sufficiently high boiling point to drive the reaction to completion.

-

Ethers (Dioxane, THF, tert-Butyl methyl ether): These are also frequently used. Dioxane, in particular, is a popular choice.

It is crucial to use anhydrous solvents, as water can lead to catalyst deactivation and competing hydrolysis of the aryl bromide. Degassing the solvent to remove dissolved oxygen is also essential for preventing oxidation of the palladium catalyst.[6]

Reaction temperatures typically range from 80-110 °C.[15][20] For particularly challenging substrates, higher temperatures may be necessary, but this also increases the risk of side reactions such as hydrodehalogenation.[1]

Visualizing the Process

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of a sterically hindered aryl bromide. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of a Sterically Hindered Aryl Bromide

This protocol is adapted from general procedures for challenging Buchwald-Hartwig couplings.[21][22]

Materials:

-

Sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried Schlenk tube with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the sterically hindered aryl bromide (1.0 mmol), the amine (1.2 mmol), the XPhos Pd G3 precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to the oven-dried Schlenk tube.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS analysis of a quenched aliquot.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (5 mL).

-

Extraction: Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.

Recommended Reaction Parameters for Hindered Substrates

| Parameter | Recommended Conditions | Rationale |

| Palladium Precatalyst | XPhos Pd G3, RuPhos Pd G3, or similar bulky ligand-based precatalysts | Precatalysts offer stability and reliable activation. Bulky ligands are essential for hindered substrates.[1][15] |

| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for particularly challenging substrates.[6] |

| Ligand-to-Metal Ratio | 1:1 to 2:1 (if generating catalyst in situ) | An excess of ligand can be beneficial. |

| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases are required to overcome the steric hindrance.[15] |

| Solvent | Toluene, Dioxane | Anhydrous and degassed.[6] |

| Temperature | 80-110 °C | Higher temperatures may be needed, but should be optimized to avoid decomposition.[15] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen or water contamination).2. Inappropriate ligand or base.3. Insufficient temperature. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[6]2. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos) and a strong base like NaOtBu or LHMDS.[6]3. Increase the reaction temperature in increments of 10 °C. |

| Formation of Hydrodehalogenated Byproduct | 1. β-hydride elimination from the palladium-amido intermediate.2. Reaction temperature is too high. | 1. Use a bulkier ligand to favor reductive elimination over β-hydride elimination.[1]2. Optimize the temperature to the lowest effective value. |

| Homocoupling of the Aryl Bromide | High reaction temperature or overly active catalyst. | Lower the reaction temperature and/or decrease the catalyst loading.[6] |

| Incomplete Reaction | Catalyst deactivation. | Increase the catalyst loading or use a more robust precatalyst.[6] |

Conclusion

The Buchwald-Hartwig amination of sterically hindered aryl bromides is a challenging yet achievable transformation that is critical for the synthesis of complex molecules in the pharmaceutical and materials science industries. Success hinges on a deep understanding of the mechanistic hurdles imposed by steric hindrance and the rational selection of a catalyst system, base, and reaction conditions to overcome them. By employing bulky, electron-rich phosphine ligands, robust palladium precatalysts, and carefully optimized protocols, researchers can effectively forge C-N bonds even in the most sterically congested environments.

References

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). ACS Publications. [Link]

-

BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry - ACS Publications. (2013, May 2). ACS Publications. [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). ResearchGate. [Link]

-

Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). PubMed. [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015, February 4). ACS Publications. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry. [Link]

-

Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit. [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Paul Murray Catalysis Consulting. [Link]

-

Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (n.d.). ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). ResearchGate. [Link]

-

Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Organic Syntheses. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

-

Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research. (2020, November 12). Chemistry World. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Buchwald Ligands [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. entegris.com [entegris.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Preparation of Grignard Reagent from 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene

Executive Summary

This guide details the preparation of the magnesium species derived from 1-Bromo-2-cyclopropyl-4-fluoro-5-methoxybenzene .[1] The synthesis of this specific Grignard reagent presents a dual challenge: steric hindrance imposed by the ortho-cyclopropyl group and electronic passivation common in electron-rich fluoro-alkoxy arenes.

While classical direct magnesium insertion (Method B) is discussed, this protocol strongly recommends Magnesium-Halogen Exchange (Method A) using the Turbo Grignard® reagent (i-PrMgCl·LiCl).[1][2][3][4] This method operates under kinetic control at lower temperatures, bypassing the high activation energy barriers associated with sterically hindered aryl bromides and eliminating the induction periods that lead to dangerous thermal runaways or Wurtz homocoupling.

Chemo-Structural Analysis & Strategy

The Substrate Challenge

The target molecule contains three critical features affecting metallation:

-

Ortho-Cyclopropyl Group: Provides significant steric bulk immediately adjacent to the bromine. In direct insertion (Mg metal), this prevents the substrate from effectively adsorbing onto the magnesium lattice, often stalling initiation.

-

Fluorine & Methoxy Substituents: The inductive withdrawal of fluorine (-I) competes with the resonance donation of the methoxy group (+R). This push-pull system can destabilize radical intermediates required for direct insertion.

-

Cyclopropyl Integrity: While aryl cyclopropanes are more robust than their alkyl counterparts, high-temperature initiation (often required for hindered bromides) risks radical ring-opening or isomerization.

Strategic Decision Matrix